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Compound of Interest

Compound Name: 3,4-Dimethylcinnamic acid

Cat. No.: B8662450 Get Quote

Introduction & Chemical Profile
3,4-Dimethylcinnamic acid is an

-unsaturated carboxylic acid characterized by a phenyl ring substituted with two methyl groups
at the meta and para positions. It serves as a vital building block in medicinal chemistry,
particularly in the development of adenosine receptor antagonists and antiallergenic agents.

This guide provides a validated spectroscopic dataset (NMR, IR, MS) to assist researchers in

the identification and quality control of this compound during synthesis and drug development.

Compound Identity
Parameter Detail

IUPAC Name (2E)-3-(3,4-Dimethylphenyl)prop-2-enoic acid

Common Name 3,4-Dimethylcinnamic acid

CAS Registry Number 60521-25-7

Molecular Formula C₁₁H₁₂O₂

Molecular Weight 176.21 g/mol

Melting Point 142 °C (Recrystallized from ethanol/water)

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water.[1][2]
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Synthesis & Structural Logic
The standard synthesis involves a Knoevenagel condensation between 3,4-

dimethylbenzaldehyde and malonic acid in the presence of a base (e.g., pyridine/piperidine).

This pathway predominantly yields the thermodynamically stable trans (E) isomer.
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Caption: Knoevenagel condensation pathway yielding the (E)-isomer via decarboxylation.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below corresponds to the trans-isomer. The large coupling constant (

Hz) of the vinylic protons confirms the E-configuration.

H NMR Data (400 MHz, DMSO-

)
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Logic

12.30 Broad s 1H - -COOH

Acidic proton,

highly

deshielded by

H-bonding.

7.55 d 1H 16.0 -CH

Vinylic proton

adjacent to

the aromatic

ring

(deshielded

by

resonance).

7.45 s 1H - Ar-H2

Isolated

aromatic

proton

between

methyl and

vinyl group.

7.38 d 1H 7.8 Ar-H6

Ortho

coupling to

H5.

7.18 d 1H 7.8 Ar-H5

Ortho

coupling to

H6.

6.45 d 1H 16.0 -CH

Vinylic proton

adjacent to

carbonyl

(shielded

relative to

-CH).
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2.26 s 3H - Ar-CH
Methyl group

at C3/C4

position.

2.23 s 3H - Ar-CH
Methyl group

at C3/C4

position.

C NMR Data (100 MHz, DMSO-

)
Carbonyl (C=O):

168.0 ppm

Vinylic Carbons:

144.5 (

-C), 118.2 (

-C)

Aromatic Quaternary:

139.2, 137.1, 132.0

Aromatic Methine:

130.5, 128.0, 125.8

Methyl Carbons:

19.8, 19.4
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Expert Insight: The chemical shift difference between the two methyl groups is minimal (

ppm) due to the similar electronic environment at the meta and para positions, but

they are distinct in high-field instruments.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functionality and the conjugated alkene

system.

Wavenumber (cm

)
Vibration Mode Functional Group Notes

2500–3300 O-H stretch Carboxylic Acid

Broad band,

characteristic of

dimeric H-bonding.

1680–1695 C=O stretch Conjugated Acid

Lower frequency than

non-conjugated acids

(~1710) due to

resonance.

1625–1635 C=C stretch Alkene

Sharp, medium

intensity; confirms

-unsaturation.

1510, 1450 C=C stretch Aromatic Ring
Skeletal vibrations of

the benzene ring.

~980 C-H bend trans-Alkene

Strong out-of-plane

bending; diagnostic

for trans geometry.
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Mass Spectrometry (MS)
The mass spectrum follows a fragmentation pattern typical of cinnamic acid derivatives,

characterized by the sequential loss of the hydroxyl and carbonyl groups.

Ionization Mode: Electron Impact (EI, 70 eV)

Molecular Ion (

):m/z 176 (Base peak or high intensity)

Fragmentation Pathway
(176): Molecular ion.

(159): Loss of hydroxyl radical from the carboxylic acid.

(131): Decarboxylation/Loss of formate radical, forming a substituted styryl cation.

Tropylium Ion Formation: The fragment at m/z 131 often rearranges to a stable dimethyl-

tropylium ion structure.

Molecular Ion (M+)
m/z 176

Acylium Ion [M-OH]+
m/z 159

- OH•

Styryl Cation [M-COOH]+
m/z 131

- COOH•

- CO

Dimethyl-Tropylium
m/z 103-105 range

- C2H2
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Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol for Analysis
To ensure reproducible spectral data, follow these preparation steps:

NMR Sample: Dissolve 10 mg of 3,4-dimethylcinnamic acid in 0.6 mL of DMSO-

. If using CDCl

, the acid proton may appear broader or shift depending on concentration and water content.

IR Sample: Prepare a KBr pellet (1-2% sample in KBr) to avoid solvent interference in the

carbonyl region.

Storage: Store the solid at -20°C. The compound is stable but can undergo

photodimerization (2+2 cycloaddition) if exposed to strong UV light for extended periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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